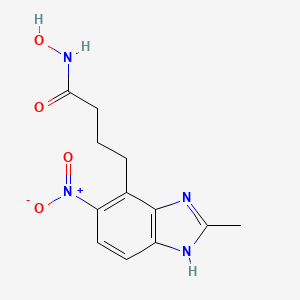
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Hydroxybutanamide Side Chain Addition: The hydroxybutanamide side chain can be introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a suitable butanamide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide: Unique due to its specific substitution pattern and side chain.
Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 5-nitrobenzimidazole share structural similarities but differ in their substitution patterns and functional groups.
Uniqueness
This compound stands out due to its combination of a hydroxybutanamide side chain and a nitro-substituted benzimidazole core, which imparts unique chemical and biological properties.
Properties
CAS No. |
91489-76-8 |
|---|---|
Molecular Formula |
C12H14N4O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
N-hydroxy-4-(2-methyl-5-nitro-1H-benzimidazol-4-yl)butanamide |
InChI |
InChI=1S/C12H14N4O4/c1-7-13-9-5-6-10(16(19)20)8(12(9)14-7)3-2-4-11(17)15-18/h5-6,18H,2-4H2,1H3,(H,13,14)(H,15,17) |
InChI Key |
POFXRSVAVQXQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2CCCC(=O)NO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















